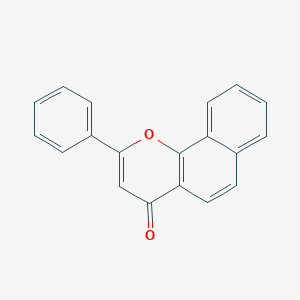

Alpha-Naphthoflavone

Description

This compound has been reported in Rhaponticum repens with data available.

inhibits P4501A1 and P4501A2; stimulates some activities of P4503A4

Properties

IUPAC Name |

2-phenylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMMPHCGEFXGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040650 | |

| Record name | alpha-Naphthoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Naphthoflavone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-59-1 | |

| Record name | α-Naphthoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Naphthoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,8-Benzoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Naphthoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzo[h]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-BENZOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML65D8PY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Actions of Alpha-Naphthoflavone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-naphthoflavone (α-NF), a synthetic flavonoid, presents a complex pharmacological profile characterized by its dualistic interaction with the aryl hydrocarbon receptor (AHR) and its potent inhibition of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the multifaceted activities of α-NF. It serves as a comprehensive resource for researchers in pharmacology, toxicology, and drug development, offering detailed signaling pathways, quantitative data on enzyme inhibition, and methodologies for key experimental assessments.

Core Mechanism of Action: A Tale of Two Targets

The primary mechanism of action of this compound revolves around two key molecular targets: the aryl hydrocarbon receptor (AHR) and cytochrome P450 (CYP) enzymes. Its effects are highly dependent on the cellular context and concentration.

Modulation of the Aryl Hydrocarbon Receptor (AHR)

This compound exhibits a paradoxical role as both an antagonist and a partial agonist of the AHR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several CYP enzymes.[1][2][3][4]

-

Antagonistic Action: At nanomolar concentrations, α-NF acts as an AHR antagonist.[4] It competitively binds to the cytosolic AHR, preventing the binding of potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][5] This inhibition prevents the nuclear translocation of the AHR complex, its dimerization with the AHR nuclear translocator (ARNT), and subsequent binding to dioxin responsive elements (DREs) in the promoter regions of target genes, thereby blocking the induction of enzymes like CYP1A1.[1][5]

-

Partial Agonist Action: At higher micromolar concentrations (around 10 µM), α-NF can act as a weak AHR agonist.[2][4] In this role, it can induce the transformation of the AHR, leading to its nuclear translocation and the transcription of AHR-responsive genes, although to a much lesser extent than potent agonists.[2][6]

Inhibition of Cytochrome P450 (CYP) Enzymes

This compound is a potent, competitive, and tight-binding inhibitor of several key human CYP1 family enzymes, which are involved in the metabolism of procarcinogens and various drugs.[7][8] Its inhibitory action on these enzymes is a critical aspect of its pharmacological profile. It has also been shown to inhibit aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[9][10][11]

The primary CYP enzymes inhibited by α-NF include:

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against various CYP enzymes has been quantified through numerous in vitro studies. The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Target Enzyme | Substrate | IC50 | Ki | Inhibition Type | Reference |

| CYP1A1 | 7-Ethoxyresorufin | 60 nM | - | Competitive | [4] |

| CYP1A2 | 7-Ethoxyresorufin | 6 nM | 1.4 nM | Competitive | [4][15] |

| 7-Ethoxycoumarin | - | 55.0 nM | Noncompetitive | [15] | |

| CYP1B1 | 7-Ethoxyresorufin | 5 nM | - | Competitive | [4][13] |

| Aromatase (CYP19) | Androstenedione | 500 nM (0.5 µM) | 5 nM | Competitive | [9][11][16] |

Signaling Pathways and Molecular Interactions

The intricate mechanisms of this compound's action can be visualized through the following signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling

The following diagram illustrates the dual role of this compound in modulating the AHR signaling pathway.

Caption: Dual role of α-NF in AHR signaling.

Competitive Inhibition of CYP1 Enzymes

This diagram illustrates the competitive inhibition of CYP1A1 by this compound.

Caption: Competitive inhibition of CYP1A1 by α-NF.

Experimental Protocols: Methodological Overview

This section provides a general framework for key experiments used to elucidate the mechanism of action of this compound.

Aryl Hydrocarbon Receptor (AHR) Activation Assay

This workflow outlines a typical cell-based reporter assay to determine the AHR agonist or antagonist activity of α-NF.

Caption: Workflow for AHR reporter assay.

Detailed Steps:

-

Cell Culture and Transfection:

-

Plate cells, such as human hepatoma HepG2 cells, in appropriate multi-well plates.

-

Transiently transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple dioxin responsive elements (DREs). A co-transfection with a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is recommended for normalization.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control agonist (e.g., TCDD).

-

For agonist testing, treat cells with varying concentrations of α-NF.

-

For antagonist testing, co-treat cells with a fixed concentration of TCDD (typically at its EC50) and varying concentrations of α-NF.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the treated cells for a sufficient period to allow for gene transcription and translation (e.g., 18-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly luciferase activity (from the DRE-reporter) and the Renilla luciferase activity (for normalization) using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

For agonism, plot the normalized luciferase activity against the concentration of α-NF.

-

For antagonism, plot the percentage of inhibition of TCDD-induced luciferase activity against the concentration of α-NF to determine an IC50 value.

-

CYP Enzyme Inhibition Assay (EROD Assay)

This protocol describes the 7-ethoxyresorufin-O-deethylase (EROD) assay, a common method to measure the activity of CYP1A1 and CYP1A2.

Principle: The EROD assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A enzymes. The rate of resorufin formation is proportional to the enzyme activity.

Materials:

-

Human liver microsomes or recombinant CYP enzymes

-

7-ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Resorufin (standard for calibration curve)

-

Potassium phosphate buffer

-

This compound (inhibitor)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation:

-

Prepare a standard curve of resorufin in the assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Reaction:

-

In each well of the microplate, add the buffer, microsomes (or recombinant enzyme), and either vehicle or α-NF at various concentrations.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding 7-ethoxyresorufin.

-

Immediately after, add NADPH to start the enzymatic reaction.

-

-

Measurement:

-

Measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of resorufin formation from the linear portion of the fluorescence versus time plot.

-

Use the resorufin standard curve to convert the fluorescence units to the amount of product formed.

-

Plot the percentage of enzyme activity against the concentration of α-NF to determine the IC50 value.

-

Broader Biological Effects and Therapeutic Implications

Beyond its direct effects on AHR and CYP enzymes, this compound's mechanism of action extends to other cellular processes, suggesting potential therapeutic applications.

-

Apoptosis Induction: In some cancer cell lines, α-NF has been shown to induce apoptosis. This effect can be mediated through the induction of endoplasmic reticulum stress, involving the activation of c-Src, generation of reactive oxygen species (ROS), and activation of MAPKs, in an AHR-dependent manner.[17]

-

Cancer Chemoprevention and Therapy: By inhibiting CYP enzymes that activate procarcinogens, α-NF has potential as a chemopreventive agent.[18] Furthermore, its ability to inhibit CYP1B1, an enzyme often overexpressed in tumors and associated with resistance to taxane-based chemotherapy, suggests its potential use in overcoming drug resistance in cancer treatment.[13][14][19]

-

Modulation of Estrogen Action: Through its inhibition of aromatase and CYP enzymes involved in estrogen metabolism, α-NF can interfere with estrogen-dependent signaling and carcinogenesis.[18][20]

Conclusion

This compound is a molecule with a complex and concentration-dependent mechanism of action. Its ability to act as both an AHR antagonist and partial agonist, coupled with its potent inhibition of key CYP enzymes, makes it a valuable tool for studying xenobiotic metabolism and a compound of interest for further investigation in cancer chemoprevention and therapy. Understanding the nuances of its interaction with various cellular targets is crucial for its application in research and potential therapeutic development. This guide provides a foundational understanding of these mechanisms to aid researchers in their exploration of this multifaceted compound.

References

- 1. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. erepo.uef.fi [erepo.uef.fi]

- 8. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Abrogation of estrogen-induced breast carcinogenesis by this compound | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

Alpha-Naphthoflavone: A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-naphthoflavone (ANF), a synthetic flavonoid, is a multifaceted molecule that has garnered significant attention in the fields of pharmacology and toxicology. Initially identified as a potent inhibitor of cytochrome P450 (CYP) enzymes, its biological activities are now understood to extend to the modulation of crucial cellular signaling pathways, most notably the aryl hydrocarbon receptor (AhR) pathway. This technical guide provides an in-depth exploration of the structure-function relationships of ANF, its complex interactions with AhR and CYP enzymes, and its emerging role in modulating estrogen receptor signaling. Quantitative data on its inhibitory and binding activities are systematically presented, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its molecular mechanisms. This document aims to serve as a critical resource for researchers and professionals in drug development, offering insights into the therapeutic and research applications of this compound.

Introduction

This compound (7,8-benzoflavone) is a synthetic derivative of the flavone backbone, characterized by a fused naphthalene ring system.[1] Its planar and hydrophobic structure underlies its ability to interact with various biological targets. Historically, ANF was recognized for its potent inhibition of the aromatase enzyme, which is critical for estrogen synthesis.[1][2] Subsequent research has unveiled its broader and more complex pharmacological profile, particularly its dualistic role as both an antagonist and a partial agonist of the aryl hydrocarbon receptor (AhR).[3][4] This duality, coupled with its selective inhibition of CYP1 family enzymes and allosteric activation of others, positions ANF as a valuable tool for studying xenobiotic metabolism and a potential lead compound in drug discovery.[5][6]

Molecular Structure

The chemical structure of this compound is 2-phenyl-4H-naphtho[1,2-b]pyran-4-one.[1] Its key structural features include:

-

A Flavone Core: Comprising a chromone ring (A and C rings) and a phenyl ring (B ring).

-

A Fused Naphthalene Moiety: The fusion of a benzene ring to the 'h' side of the chromone ring system.

This planar, polycyclic aromatic structure is crucial for its interaction with the ligand-binding pockets of receptors like AhR and the active sites of CYP enzymes.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily by modulating the AhR signaling pathway and directly interacting with cytochrome P450 enzymes.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism, such as CYP1A1, CYP1A2, and CYP1B1.

As an AhR Antagonist: In many cellular contexts, ANF acts as an AhR antagonist. It competitively binds to the AhR, preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7][8] This antagonism blocks the subsequent translocation of the AhR complex to the nucleus, its dimerization with the AhR nuclear translocator (ARNT), and the transcription of target genes.[7] This inhibitory action has been observed to reverse the anti-estrogenic effects of TCDD in human breast cancer cells.[7]

As a Partial AhR Agonist: Under certain conditions and at higher concentrations (e.g., 10 µM), ANF can exhibit weak AhR agonist activity.[3][5] It can induce the transformation of the AhR, leading to the expression of CYP1A1.[3] This dual activity highlights the complexity of ANF's interaction with the AhR signaling pathway, which can be cell-type and concentration-dependent.

Caption: Antagonistic action of this compound on the AhR signaling pathway.

Interaction with Cytochrome P450 (CYP) Enzymes

ANF is a well-characterized modulator of CYP enzymes, acting as both an inhibitor and an activator depending on the specific isozyme.

Inhibition of CYP1 Family Enzymes: ANF is a potent inhibitor of CYP1A1, CYP1A2, and CYP1B1.[5][9] This inhibition is often competitive and can occur at nanomolar concentrations.[9][10] Its high affinity for these enzymes makes it a valuable tool for studying their roles in procarcinogen activation.[11] ANF has been shown to be a competitive tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1.[12]

Inhibition of Aromatase (CYP19A1): ANF is a potent competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[2][13] This activity underlies some of its effects on hormone-dependent processes.

Allosteric Activation of CYP3A4: In contrast to its inhibitory effects on the CYP1 family, ANF can act as a heterotropic allosteric effector of CYP3A4.[6][14] It can bind to a site distinct from the active site, inducing a conformational change that enhances the metabolism of other substrates.[6][15]

Caption: Differential effects of this compound on Cytochrome P450 enzymes.

Crosstalk with Estrogen Receptor (ER) Signaling

ANF's ability to inhibit aromatase and antagonize AhR-mediated anti-estrogenicity gives it a complex role in modulating estrogen receptor signaling. By inhibiting TCDD-induced AhR activity, ANF can prevent the downregulation of nuclear estrogen receptor levels and restore estradiol-induced cell proliferation in MCF-7 breast cancer cells.[7] However, ANF itself does not appear to have direct estrogenic or anti-estrogenic activity via the estrogen receptor.[7]

Quantitative Data

The following tables summarize the reported inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of this compound against various enzymes.

Table 1: IC₅₀ Values of this compound against Cytochrome P450 Enzymes

| Enzyme | Substrate | IC₅₀ | Reference(s) |

| CYP1A1 | 7-Ethoxyresorufin | 60 nM | [5][16] |

| CYP1A2 | 7-Ethoxyresorufin | 6 nM | [5][16] |

| CYP1B1 | 7-Ethoxyresorufin | 5 nM | [5][16] |

| Aromatase (CYP19A1) | Androstenedione | 0.5 µM (500 nM) | [5][13] |

Table 2: Inhibition and Binding Constants of this compound

| Enzyme | Substrate | Inhibition Type | Ki | Reference(s) |

| CYP1A2 | 7-Ethoxyresorufin | Competitive | 1.4 nM | [10] |

| CYP1A2 | 7-Ethoxycoumarin | Noncompetitive | 55.0 nM | [10] |

| Aromatase (CYP19A1) | Not Specified | Competitive | 0.2 µM (200 nM) | [17] |

| CYP3A4 | Not Specified | Activator | Kd = 7.4 µM | [5] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature. Specific details may vary between studies.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Gel Mobility Shift Assay)

This assay determines the ability of a compound to induce the binding of the AhR-ARNT complex to a dioxin-responsive element (DRE).

References

- 1. α-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholar.its.ac.id [scholar.its.ac.id]

- 12. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Allosteric Activation of Cytochrome P450 3A4 by α-Naphthoflavone: Branch Point Regulation Revealed by Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Alpha-Naphthoflavone: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-naphthoflavone (ANF), a synthetic flavonoid, has garnered significant attention in the scientific community for its potent and diverse biological activities. Initially recognized for its role as a modulator of xenobiotic-metabolizing enzymes, ANF has emerged as a valuable tool in cancer research and neuropharmacology. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its mechanisms of action through various signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Biological Significance

This compound, also known as 7,8-benzoflavone, is a synthetic flavonoid that is not found in nature.[1] Its discovery has been pivotal in understanding the function of several key enzyme systems, most notably the cytochrome P450 (CYP) family and the aryl hydrocarbon receptor (AhR). ANF was identified as a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, with an IC50 value of 0.5 µM.[1][2] This inhibitory action makes it a compound of interest in the study of hormone-dependent cancers.

Furthermore, ANF is a well-characterized modulator of other CYP enzymes, exhibiting inhibitory effects on CYP1B1, CYP1A1, and CYP1A2.[3] Its interaction with the AhR is complex; it can act as both an antagonist, blocking the induction of genes by ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and a weak partial agonist.[4] This dual activity has been instrumental in dissecting the AhR signaling cascade.

Recent research has also highlighted the pro-apoptotic effects of ANF in various cell lines. For instance, in HT22 hippocampal neuronal cells, this compound has been shown to induce apoptosis through endoplasmic reticulum stress, involving c-Src, ROS, MAPKs, and the AhR.[5]

Chemical Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone.[6] A general synthetic scheme involves the reaction of 2-hydroxy-1-acetonaphthone with benzaldehyde in the presence of a base. The resulting chalcone intermediate then undergoes intramolecular cyclization and oxidation to yield the final flavone product.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Hydroxy-1-acetonaphthone

-

Benzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Dimethyl Sulfoxide (DMSO)

-

Iodine

Procedure:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve 2-hydroxy-1-acetonaphthone (1 equivalent) in ethanol in a round-bottom flask.

-

Add benzaldehyde (1.1 equivalents) to the solution.

-

Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture while stirring.

-

Continue stirring at room temperature for 24 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the precipitate, wash with water, and dry.

-

-

Cyclization and Dehydrogenation to Flavone:

-

Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated this compound is then filtered, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key inhibitory and proliferative data.

| Enzyme/Receptor | Assay Type | System | IC50 / Ki | Reference |

| Aromatase (CYP19A1) | Inhibition Assay | Human Preadipocytes | IC50: 0.5 µM | [1] |

| Aromatase (CYP19A1) | Inhibition Assay | Human Preadipocytes | Ki: 0.2 µM | [1] |

| CYP1B1 | Inhibition Assay | Recombinant Human | IC50: 5 nM | [4] |

| CYP1A1 | Inhibition Assay | Recombinant Human | IC50: 60 nM | [4] |

| CYP1A2 | Inhibition Assay | Recombinant Human | IC50: 6 nM | [4] |

| CYP1B1 (Derivative 9e) | Inhibition Assay | Recombinant Human | IC50: 0.49 nM | [3] |

| CYP1B1 (Derivative 9j) | Inhibition Assay | Recombinant Human | IC50: 0.52 nM | [3] |

Table 1: Inhibitory Activity of this compound and its Derivatives.

| Cell Line | Assay Type | Treatment | Effect | Reference |

| MCF-7 | Proliferation Assay | TCDD + ANF | Inhibition of TCDD-induced anti-estrogenicity | [7] |

| HeLa | Proliferation Assay | ANF (0.01-100 µM) | Inhibition of proliferation, G1/S phase block | [2] |

| HepG2 | Cytoprotection Assay | ANF (5-40 µM) | Protection against oleic acid-induced damage | [2] |

| HT22 | Apoptosis Assay | ANF | Induction of apoptosis via ER stress | [5] |

Table 2: Cellular Effects of this compound.

Key Signaling Pathways and Experimental Workflows

The multifaceted biological effects of this compound are a result of its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms and experimental workflows.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation by this compound.

Caption: this compound-Induced Apoptosis Pathway in HT22 Cells.

Caption: Experimental Workflow for the EROD (CYP1A1) Inhibition Assay.

Detailed Experimental Protocols

Aromatase Inhibition Assay

This protocol is adapted from studies on flavonoid inhibition of aromatase in human preadipocytes.[1]

Cell Culture:

-

Human preadipocytes are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere and proliferate.

Assay Procedure:

-

Prior to the assay, the growth medium is replaced with a serum-free medium.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO alone) is also included.

-

The cells are pre-incubated with ANF for a specified period (e.g., 30 minutes).

-

The aromatase reaction is initiated by adding the substrate, [1β-³H]-androstenedione, to each well.

-

The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.

-

The reaction is stopped, and the amount of tritiated water ([³H]₂O) released is quantified by liquid scintillation counting, which is proportional to the aromatase activity.

-

The percentage of inhibition at each ANF concentration is calculated relative to the vehicle control, and the IC50 value is determined.

CYP1A1 Activity (EROD) Assay

This protocol describes the measurement of 7-ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1 activity.[8][9]

Materials:

-

Liver microsomes (from treated or untreated animals) or recombinant human CYP1A1.

-

Potassium phosphate buffer (pH 7.4).

-

7-Ethoxyresorufin.

-

NADPH.

-

This compound.

-

96-well microplate fluorometer.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, liver microsomes (or recombinant enzyme), and various concentrations of this compound in a 96-well plate.

-

Add 7-ethoxyresorufin to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to each well.

-

Immediately begin monitoring the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin.

-

The rate of resorufin formation is used to calculate the EROD activity.

-

The inhibitory effect of ANF is determined by comparing the activity in the presence of the inhibitor to the control.

Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines a method to assess the effect of this compound on the proliferation of MCF-7 human breast cancer cells.[4][10]

Cell Culture:

-

MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

-

Seed MCF-7 cells in 96-well plates at a specific density (e.g., 5,000 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound (and/or other treatments like TCDD). Include appropriate vehicle controls.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation relative to the control.

Apoptosis Assay (HT22 Cells)

This protocol provides a general framework for evaluating this compound-induced apoptosis in HT22 hippocampal neuronal cells.[5][11]

Cell Culture:

-

HT22 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

-

Seed HT22 cells in multi-well plates or on coverslips.

-

Treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours).

-

Apoptosis can be assessed by various methods:

-

Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis.

-

Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3) using a fluorogenic or colorimetric substrate.

-

Western Blot Analysis: Analyze the expression levels of apoptosis-related proteins such as CHOP, cleaved caspase-3, Bax, and Bcl-2.

-

Conclusion

This compound stands as a testament to the power of synthetic chemistry in providing invaluable tools for biological research. Its journey from a synthetic flavonoid to a key modulator of critical enzyme systems and signaling pathways has significantly advanced our understanding of cellular metabolism, toxicology, and cancer biology. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations and to foster further discoveries in the fields of drug development and molecular pharmacology.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. tsijournals.com [tsijournals.com]

- 8. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 10. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

alpha-naphthoflavone as a potent aromatase inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-naphthoflavone (ANF), a synthetic flavonoid, has emerged as a significant subject of study due to its potent, competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis. This technical guide provides an in-depth analysis of ANF's mechanism of action, its inhibitory potency, and its interaction with associated signaling pathways. The document summarizes quantitative data, details key experimental protocols for assessing aromatase inhibition, and provides visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

Aromatase, a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens to estrogens, a critical step in steroidogenesis. The inhibition of this enzyme is a cornerstone of therapy for estrogen receptor-positive breast cancer. This compound (7,8-benzoflavone) has been identified as a potent, competitive inhibitor of human aromatase, making it a valuable tool for research and a lead compound for the development of novel therapeutics.[1][2] This guide explores the core technical aspects of ANF as an aromatase inhibitor.

Mechanism of Action

This compound acts as a competitive inhibitor of aromatase.[3][4] This mode of inhibition signifies that ANF binds to the active site of the enzyme, directly competing with the natural androgen substrates (e.g., androstenedione and testosterone). The structural similarity between ANF and the steroid substrates allows it to occupy the steroid-binding site on the aromatase enzyme.[1][2] This binding is reversible and can be overcome by increasing the concentration of the substrate. The competitive nature of this inhibition has been demonstrated through kinetic analyses, such as Lineweaver-Burk plots.

Quantitative Inhibitory Potency

The potency of ANF and its derivatives against aromatase has been quantified in numerous studies, primarily using human placental microsomes as the enzyme source. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating its efficacy.

Table 1: Aromatase Inhibition by this compound and its Derivatives

| Compound | IC50 (µM) | Ki (µM) | Notes |

| This compound (ANF) | 0.07[1][2] | 0.2[3][4] | Potent, competitive inhibitor. |

| 9-Hydroxy-ANF | 0.02[1][2] | 0.005[1][2] | A metabolite of ANF, more potent than the parent compound. |

| 2-(2-naphthyl)-4H-naphtho[1,2b]pyran-4-one | 1.0[1][2] | Not Reported | Demonstrates the importance of the exocyclic phenyl ring's position. |

| 7,8-Benzoisoflavone | ~100[1][2] | Not Reported | Significantly less potent, highlighting structural importance. |

| 2-phenyl-4H-naphtho[1,2b]furan | >100[1][2] | Not Reported | Indicates the necessity of the keto group for potent inhibition.[1][2] |

Selectivity Profile

While a potent aromatase inhibitor, ANF also interacts with other cytochrome P450 enzymes, particularly those in the CYP1 family. This lack of absolute selectivity is a critical consideration for its therapeutic application. ANF is known to be a potent inhibitor of CYP1B1 and CYP1A2, and a less potent inhibitor of CYP1A1.[5]

Table 2: Selectivity of this compound across CYP Isoforms

| CYP Isoform | IC50 (nM) | Notes |

| CYP19A1 (Aromatase) | 70[1][2] | The primary target for estrogen synthesis inhibition. |

| CYP1B1 | 4[5] | Highly potent inhibition. |

| CYP1A2 | 6[5] | Potent inhibition. |

| CYP1A1 | 60[5] | Less potent inhibition compared to other CYP1 family members. |

Signaling Pathway Interactions: The Aryl Hydrocarbon Receptor (AhR)

This compound is not only an aromatase inhibitor but also a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] ANF can act as both an AhR agonist and antagonist depending on the cellular context and concentration.[6] The activation of AhR can, in turn, influence the expression of aromatase (CYP19A1), creating a complex regulatory loop.[7]

The AhR pathway also exhibits significant crosstalk with the Estrogen Receptor (ER) signaling pathway.[3][8] Activated AhR can inhibit ER activity through several mechanisms, including competing for coactivators and increasing the metabolic degradation of estrogens by upregulating CYP1A1 and CYP1B1.[3]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This cell-free assay is a standard method for determining the direct inhibitory effect of a compound on aromatase activity.[9] It utilizes the tritiated water-release method, which measures the production of ³H₂O from a radiolabeled androgen substrate.[10]

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H(N)]-Androstenedione (radiolabeled substrate)

-

NADPH (cofactor)

-

Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation: Thaw human placental microsomes on ice. Prepare serial dilutions of the test compound (ANF) and the substrate, [1β-³H]-androstenedione.

-

Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, a specific amount of microsomal protein, and the desired concentration of the test compound. Pre-incubate the mixture for a short period at 37°C.

-

Initiation: Start the enzymatic reaction by adding NADPH and the radiolabeled androstenedione substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be timed to ensure it is within the linear range of product formation.

-

Termination: Stop the reaction by adding an ice-cold solution of dextran-coated charcoal. The charcoal will bind and precipitate the unreacted steroid substrate.

-

Separation: Centrifuge the tubes to pellet the charcoal-bound substrate.

-

Measurement: Carefully transfer the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Determination of Inhibition Type (Lineweaver-Burk Plot)

To confirm the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed by measuring reaction velocities at multiple substrate and inhibitor concentrations.

Procedure:

-

Perform the aromatase assay as described in 6.1.

-

Run the assay with several fixed concentrations of the inhibitor (ANF), including a zero-inhibitor control.

-

For each inhibitor concentration, vary the concentration of the substrate (androstenedione) over a range that brackets the Km value.

-

Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

-

Plot the data on a Lineweaver-Burk (double reciprocal) plot: 1/v₀ versus 1/[S].

-

Interpretation:

-

Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive Inhibition: The lines will be parallel.

-

Mixed Inhibition: The lines will intersect in the second or third quadrant (off-axis).

-

Conclusion

This compound is a well-characterized, potent, and competitive inhibitor of aromatase. Its relatively simple structure and high affinity for the enzyme's active site make it an invaluable reference compound in the study of estrogen synthesis and a foundational structure for the design of new aromatase inhibitors. However, its activity as an AhR ligand and its inhibitory effects on other CYP450 enzymes are critical factors that must be considered in its application, both in experimental design and in the context of therapeutic development. The methodologies and data presented in this guide offer a comprehensive technical overview for researchers and scientists working in this field.

References

- 1. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural Characterization of the Complex between α-Naphthoflavone and Human Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Estrogen receptor-α and aryl hydrocarbon receptor involvement in the actions of botanical estrogens in target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of alpha-naphthoflavone in DMSO and other solvents

An In-depth Technical Guide to the Solubility of Alpha-Naphthoflavone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This compound (α-NF), a synthetic flavonoid, is a significant modulator of various biological pathways, most notably as an inhibitor of cytochrome P450 enzymes and a modulator of the Aryl Hydrocarbon Receptor (AhR).[1] Its utility in experimental settings is fundamentally dependent on its solubility characteristics. This guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, details the experimental protocols for these determinations, and illustrates its key signaling pathways.

Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents.[2] The solubility can vary depending on the solvent and the temperature.

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound in various solvents.

Table 1: Solubility in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Molarity (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ~10 | ~36.7 | Cayman Chemical[2] |

| Dimethyl Sulfoxide (DMSO) | 31 | 113.84 | Selleck Chemicals[3] |

| Dimethylformamide (DMF) | ~20 | ~73.5 | Cayman Chemical[2] |

| Ethanol | ~1 | ~3.7 | Cayman Chemical[2] |

Note: The molecular weight of this compound is 272.3 g/mol .

Table 2: Mole Fraction Solubility in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Isobutanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile | 1,4-Dioxane | Cyclohexane |

| 273.2 | 0.00045 | 0.00034 | 0.00057 | 0.00036 | 0.00091 | 0.00073 | 0.00282 | 0.00311 | 0.00201 | 0.00042 | 0.00392 | 0.00013 |

| 278.2 | 0.00055 | 0.00041 | 0.00069 | 0.00043 | 0.00109 | 0.00088 | 0.00336 | 0.00371 | 0.00241 | 0.00051 | 0.00469 | 0.00016 |

| 283.2 | 0.00067 | 0.00050 | 0.00084 | 0.00052 | 0.00131 | 0.00106 | 0.00401 | 0.00441 | 0.00289 | 0.00061 | 0.00561 | 0.00019 |

| 288.2 | 0.00081 | 0.00061 | 0.00102 | 0.00063 | 0.00158 | 0.00128 | 0.00479 | 0.00524 | 0.00347 | 0.00073 | 0.00671 | 0.00023 |

| 293.2 | 0.00098 | 0.00074 | 0.00124 | 0.00076 | 0.00190 | 0.00154 | 0.00573 | 0.00623 | 0.00418 | 0.00088 | 0.00802 | 0.00028 |

| 298.2 | 0.00118 | 0.00090 | 0.00151 | 0.00092 | 0.00229 | 0.00186 | 0.00685 | 0.00741 | 0.00503 | 0.00106 | 0.00959 | 0.00034 |

| 303.2 | 0.00143 | 0.00109 | 0.00183 | 0.00112 | 0.00276 | 0.00225 | 0.00818 | 0.00881 | 0.00606 | 0.00128 | 0.01147 | 0.00041 |

| 308.2 | 0.00173 | 0.00132 | 0.00222 | 0.00136 | 0.00333 | 0.00272 | 0.00977 | 0.01046 | 0.00729 | 0.00154 | 0.01371 | 0.00050 |

| 313.2 | 0.00209 | 0.00160 | 0.00269 | 0.00165 | 0.00403 | 0.00329 | 0.01166 | 0.01242 | 0.00878 | 0.00186 | 0.01639 | 0.00061 |

| 318.2 | 0.00252 | 0.00193 | 0.00326 | 0.00200 | 0.00486 | 0.00396 | 0.01391 | 0.01475 | 0.01058 | 0.00224 | 0.01959 | 0.00074 |

Data sourced from the Journal of Chemical & Engineering Data.[4][5] The study found the solubility decreased in the following order: 1,4-dioxane > toluene > ethyl acetate > acetone > 1-butanol > isobutanol > n-propanol > methanol > acetonitrile > isopropanol > ethanol > cyclohexane.[4][5]

Experimental Protocols

Accurate determination of solubility is critical for reproducible experimental results. The methodologies below are standard for assessing compound solubility.

Protocol 1: Isothermal Saturation Method

This method was employed to generate the data in Table 2 and is a robust technique for determining equilibrium solubility.[5]

Methodology:

-

Apparatus: A 100 mL jacketed glass vessel connected to a temperature-controlled water bath is used to maintain a constant temperature. A magnetic stirrer ensures the solution remains homogeneous.

-

Procedure: An excess amount of solid this compound is added to a known volume of the selected solvent in the vessel.

-

The mixture is continuously stirred at a constant temperature to allow the solution to reach equilibrium (saturation).

-

Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle.

-

A sample of the clear, saturated supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

The withdrawn sample is immediately filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid.

-

The filtered sample is then diluted with a suitable solvent (e.g., ethanol) and its concentration is determined using High-Performance Liquid Chromatography (HPLC).[5]

-

The mole fraction solubility is calculated based on the mass of the solute and the solvent.[5]

Caption: Workflow for determining solubility via the isothermal saturation method.

Protocol 2: Preparation of Stock and Aqueous Solutions

For cell culture and other biological assays, stock solutions in organic solvents are often diluted into aqueous buffers.

Methodology:

-

Stock Solution: Prepare a stock solution by dissolving this compound in an appropriate organic solvent like DMSO or DMF.[2] The solvent should be purged with an inert gas to prevent oxidation.[2]

-

Aqueous Dilution: To achieve the desired concentration in an aqueous buffer (e.g., PBS, pH 7.2), the organic stock solution should be diluted. For instance, a 1:4 dilution of a DMF stock into PBS can be used.[2]

-

Solubility Limit: this compound is sparingly soluble in aqueous buffers. Using the method above, a solubility of approximately 0.1 mg/mL in a 1:4 DMF:PBS solution can be achieved.[2]

-

Stability: Aqueous solutions of this compound are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[2]

Signaling Pathways Involving this compound

This compound is well-known for its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, where it can act as either an antagonist or a partial agonist depending on the concentration and cellular context.[1][6]

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation

The AhR is a ligand-activated transcription factor. Upon binding a ligand (like a xenobiotic), it translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) on DNA to regulate the expression of target genes, such as CYP1A1.[1][7]

This compound can act as a competitive antagonist by binding to the AhR and preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8][9] This inhibits the translocation of the AhR to the nucleus and subsequent gene transcription.[8] However, at higher concentrations (e.g., 10 µM), α-NF can act as an agonist, inducing AhR transformation and target gene expression.[1][7]

Caption: α-Naphthoflavone as a modulator of the AhR signaling pathway.

Induction of Apoptosis via ER Stress

In certain cell types, such as HT22 hippocampal neuronal cells, this compound can induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress.[10] This complex cascade involves multiple upstream and downstream effectors.

The proposed mechanism suggests that α-NF activates c-Src, leading to the generation of Reactive Oxygen Species (ROS). This, in turn, activates Mitogen-Activated Protein Kinases (MAPKs) and the Aryl Hydrocarbon Receptor (AhR). The convergence of these signals leads to ER stress, characterized by the upregulation of proteins like C/EBP homologous protein (CHOP), and culminates in the activation of executioner caspases and apoptosis.[10]

Caption: Proposed pathway for α-NF-induced apoptosis in HT22 cells.[10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Alpha-Naphthoflavone: A Technical Guide for Researchers

An in-depth exploration into the protein interactions of alpha-naphthoflavone, providing researchers, scientists, and drug development professionals with a comprehensive technical guide. This document summarizes key binding data, details experimental methodologies for target identification, and visualizes the intricate signaling pathways modulated by this synthetic flavonoid.

This compound (ANF) is a well-characterized modulator of several key cellular proteins, exhibiting a complex pharmacological profile that includes both antagonistic and partial agonistic activities. Its ability to interact with a range of protein targets has made it a valuable tool in toxicology and cancer research. This guide provides a detailed overview of the known protein targets of ANF, the experimental approaches used to identify these interactions, and the signaling cascades it influences.

Quantitative Analysis of this compound's Protein Interactions

The affinity and inhibitory potential of this compound have been quantified for several key protein targets. The following tables summarize the available quantitative data, offering a comparative look at its interactions.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| Target Enzyme | Inhibition Constant (Ki) | IC50 Value | Notes |

| Aromatase (CYP19A1) | 0.2 µM | 0.5 µM | Competitive inhibitor[1][2][3] |

| CYP1A1 | - | 60 nM | Potent inhibitor[4] |

| CYP1A2 | 1.4 nM (competitive), 55.0 nM (noncompetitive) | 6 nM | Inhibition mechanism is substrate-dependent[4][5] |

| CYP1B1 | - | 5 nM | Strong inhibition observed[4] |

Table 2: Modulation of Other Key Proteins by this compound

| Target Protein | Interaction Type | Quantitative Data | Context |

| Aryl Hydrocarbon Receptor (AhR) | Antagonist / Partial Agonist | Concentration-dependent | Competes with TCDD for binding[6][7]; can act as an agonist at higher concentrations (e.g., 10 µM)[4][8] |

| CYP3A4 | Allosteric Activator | Kd = 7.4 µM | Binds to a site distinct from the active site, enhancing substrate metabolism[3][4][9] |

| Aminoglycoside Phosphotransferase type IIIa (APH(3')-IIIa) | Potential Inhibitor | In silico modeling | Identified as a potential scaffold for inhibitors[10] |

Key Signaling Pathways Modulated by this compound

This compound's interaction with its primary targets initiates a cascade of downstream signaling events. The most well-documented of these is the Aryl Hydrocarbon Receptor (AhR) pathway.

The diagram below illustrates the canonical AhR signaling pathway and the inhibitory role of this compound. Under normal conditions, the AhR resides in the cytoplasm in a complex with other proteins. Upon binding of a ligand, such as a xenobiotic, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes like CYP1A1. This compound can act as an antagonist by competing with activating ligands, thereby preventing this transcriptional activation.[6][7]

AhR Signaling Pathway and ANF Inhibition.

In some cellular contexts, particularly in neuronal cells, this compound has been shown to induce apoptosis through a pathway involving c-Src kinase, the generation of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to endoplasmic reticulum (ER) stress.[11]

ANF-Induced Apoptotic Pathway.

Experimental Protocols for Target Identification

The identification and validation of this compound's protein targets rely on a variety of robust biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

Affinity chromatography is a powerful technique to isolate proteins that bind to a specific ligand, in this case, a derivative of this compound.

Objective: To isolate potential protein targets of this compound from a complex biological sample.

Methodology:

-

Probe Synthesis: Synthesize an this compound derivative with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control, inactive analog should also be synthesized if possible.

-

Matrix Preparation: Covalently couple the ANF derivative to the activated agarose beads according to the manufacturer's protocol. Block any remaining active sites on the beads.

-

Protein Extraction: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation to remove cellular debris.

-

Binding: Incubate the clarified lysate with the ANF-coupled beads. A parallel incubation with control beads (without ANF or with the inactive analog) is crucial to identify non-specific binders.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the ionic strength, or by competitive elution with an excess of free this compound.

-

Analysis: Analyze the eluted proteins by SDS-PAGE. Proteins that are specifically eluted from the ANF-coupled beads and not the control beads are potential targets.

-

Identification: Excise the specific protein bands from the gel and identify them using mass spectrometry (e.g., LC-MS/MS).

Affinity Chromatography Workflow.

Enzyme Inhibition Assays

To quantify the inhibitory effect of this compound on specific enzymes, such as CYPs, enzyme inhibition assays are performed.

Objective: To determine the IC50 and/or Ki value of this compound for a specific enzyme.

Methodology:

-

Reagents and Setup:

-

Purified enzyme (e.g., recombinant human CYP1A2).

-

Substrate specific for the enzyme that produces a detectable product (e.g., a fluorogenic substrate).

-

A range of concentrations of this compound.

-

Appropriate buffer system and cofactors (e.g., NADPH for CYPs).

-

A microplate reader for detection (e.g., fluorescence or absorbance).

-

-

Assay Procedure:

-

In a microplate, add the enzyme, buffer, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate and cofactors.

-

Monitor the formation of the product over time using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

Gel Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions, such as the binding of the AhR-ARNT complex to a Dioxin Responsive Element (DRE).

Objective: To determine if this compound can inhibit the binding of the activated AhR to its DNA response element.

Methodology:

-

Probe Preparation: Synthesize and label a short DNA oligonucleotide containing the DRE sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been treated with an AhR agonist (e.g., TCDD) in the presence or absence of this compound.

-

Binding Reaction: Incubate the labeled DRE probe with the nuclear extracts in a binding buffer.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

-

Interpretation: A "shifted" band indicates the formation of a protein-DNA complex. A decrease in the intensity of this shifted band in the presence of this compound suggests that it inhibits the binding of the AhR complex to the DRE.[6]

This technical guide provides a foundational understanding of the protein targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. This information is critical for researchers investigating the biological effects of this compound and for professionals in the field of drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 604-59-1 | Benchchem [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as a Novel Scaffold for the Design of Potential Inhibitors of the APH(3’)-IIIa Nucleotide-Binding Site of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Alpha-Naphthoflavone in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-naphthoflavone (ANF), a synthetic flavonoid, has emerged as a significant modulator of critical cellular pathways implicated in cancer biology. Primarily recognized for its dual role as an antagonist and a weak agonist of the Aryl Hydrocarbon Receptor (AHR), ANF's influence extends to the regulation of cytochrome P450 (CYP) enzymes, induction of endoplasmic reticulum (ER) stress, and modulation of mitogen-activated protein kinase (MAPK) signaling. This technical guide provides an in-depth analysis of the multifaceted role of ANF in cancer research, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it impacts. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of ANF's therapeutic potential and its mechanisms of action.

Introduction

This compound (7,8-benzoflavone) is a well-characterized synthetic flavonoid that has been extensively studied for its ability to interfere with carcinogenic processes. Its primary mechanism of action involves the modulation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics and has been implicated in tumorigenesis.[1] Beyond its interaction with the AHR signaling cascade, ANF exhibits significant inhibitory effects on various cytochrome P450 (CYP) enzymes, particularly the CYP1 family, which are involved in the metabolic activation of pro-carcinogens.[2] Furthermore, recent studies have elucidated ANF's capacity to induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and modulation of the MAPK signaling pathway.[3][4] This guide will delve into the technical details of these mechanisms, supported by quantitative data and established experimental protocols.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound and its derivatives in various cancer cell lines.

Table 1: Inhibitory Activity of this compound on Cytochrome P450 Enzymes

| Enzyme | IC50 (nM) | Cell Line/System | Reference |

| CYP1A1 | 60 | Recombinant Human | [2] |

| CYP1A2 | 6 | Recombinant Human | [2] |

| CYP1B1 | 5 | Recombinant Human | [2] |

| Aromatase (CYP19) | 500 | Human Placental Microsomes | [5] |

Table 2: Cytotoxic and Anti-proliferative Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |

| MCF-7 | Breast Cancer | Inhibition of TCDD-induced proliferation | 10⁻⁸ to 10⁻⁶ M | [1] |

| MCF-7 | Breast Cancer | Inhibition of cell viability | Significant at 25, 50, and 100 µM | [6] |

| HeLa | Cervical Cancer | Decreased cell proliferation, G1/S arrest, increased apoptosis | Not specified | [7] |

| HT22 | Hippocampal Neuronal Cells | Induction of apoptosis | Not specified | [3][4] |

Table 3: Effects of this compound on Gene and Protein Expression

| Target | Cell Line | Effect | Fold Change/Concentration | Reference |

| CYP1A1 mRNA | Rainbow Trout Hepatocytes | Increased expression | Maximal induction at high concentrations | [8] |

| AhR Protein | Rainbow Trout Hepatocytes | Increased expression | Concentration-dependent | [8] |

| AhR, ARNT, CYP1B1, NRF-2 Proteins | Differentiated Adipocytes | Suppressed expression | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound's effects on cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic and anti-proliferative effects of ANF.[9][10]

Materials:

-

This compound (ANF) stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

ANF Treatment: Prepare serial dilutions of ANF in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the ANF-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be used to analyze changes in the expression and phosphorylation of key proteins in signaling pathways affected by ANF, such as the AHR and MAPK pathways.[11][12]

Materials:

-

Cells treated with ANF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AHR, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the ANF-treated and control cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-